Z-D-Pro-OH

Overview

Description

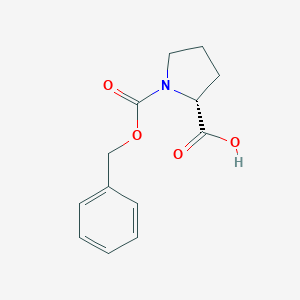

Z-D-Pro-OH, also known as N-Carbobenzoxy-D-proline or (+)-Z-D-proline, is a chiral, protected amino acid derivative widely used in peptide synthesis and biochemical research. Its chemical formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol (). The compound features a benzyloxycarbonyl (Z) group protecting the amine of D-proline, ensuring stability during synthetic reactions. Key properties include:

- CAS Number: 6404-31-5

- Melting Point: 76–78°C

- Specific Rotation: [α]D = +40.2° (c = 2, ethanol)

- Purity: ≥98–99% (HPLC)

- Solubility: Soluble in DMSO (100 mg/mL) and organic solvents like ethanol ().

This compound is stored at –20°C to –80°C for long-term stability and transported at room temperature or with blue ice (). It is critical for synthesizing D-proline-containing peptides, which are structurally distinct from L-proline analogs and often used in studying enzyme specificity or designing bioactive peptides ().

Preparation Methods

The preparation of N-Benzyloxycarbonyl-D-proline generally involves the following steps :

- The proline benzyl ester is then esterified to N-Benzyloxycarbonyl-D-proline by acid or base catalysis .

D-proline reacts with benzyl alcohol: to generate .

Chemical Reactions Analysis

N-Benzyloxycarbonyl-D-proline: undergoes various types of chemical reactions, including:

Scientific Research Applications

N-Benzyloxycarbonyl-D-proline: has several scientific research applications, including:

Peptide Synthesis: It is used as a starting material to prepare various peptides of pharmacological importance.

Fluorophore-Labeled Peptides: It is used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers.

Human Neutrophil Elastase Inhibitors: It is used as a reactant to synthesize benzoxazole-derived human neutrophil elastase inhibitors.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-D-proline involves its interaction with specific molecular targets and pathways. It acts as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The compound forms a stable N-benzyloxycarbonyl protecting group, which can be selectively deprotected to obtain the target compound .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares Z-D-Pro-OH with analogous Z-protected amino acids and other proline derivatives:

| Compound | CAS No. | Molecular Formula | Molecular Weight | Melting Point (°C) | Specific Rotation [α]D | Solubility | Purity | Key Applications |

|---|---|---|---|---|---|---|---|---|

| This compound | 6404-31-5 | C₁₃H₁₅NO₄ | 249.26 | 76–78 | +40.2° (EtOH) | DMSO, ethanol | ≥99% | D-proline peptide synthesis |

| Z-Pro-OH | 1148-11-4 | C₁₃H₁₅NO₄ | 249.26 | N/A | –38.5° (EtOH)¹ | DMSO (401 mM) | >98% | L-proline peptide synthesis |

| Fmoc-D-Pro-OH | 135065-56-2 | C₂₀H₁₉NO₄ | 337.37 | 185–187 | +30.5° (DMF)² | DMF, DCM | ≥95% | Solid-phase peptide synthesis |

| Z-D-Phe-OH | 2448-45-5 | C₁₆H₁₅NO₄ | 299.30 | N/A | –34.0° (AcOH)³ | DMSO, chloroform | ≥98% | D-phenylalanine incorporation |

| Boc-D-Pro-OH | 37784-17-1 | C₁₀H₁₇NO₄ | 215.25 | 135–137 | –60.0° (MeOH)⁴ | Methanol, THF | ≥97% | Acid-sensitive peptide synthesis |

Notes:

Z-Pro-OH (L-isomer) has opposite optical rotation compared to this compound ().

Fmoc-D-Pro-OH requires basic conditions (e.g., piperidine) for deprotection ().

Z-D-Phe-OH introduces aromatic side chains in peptide design ().

Boc-D-Pro-OH is stable under neutral conditions but cleaved by trifluoroacetic acid (TFA) ().

Price and Availability

Biological Activity

Z-D-Pro-OH, a derivative of proline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound (Z-derivative of D-Proline hydroxylamine) is a synthetic compound that exhibits various biological activities. Its structural characteristics allow it to interact with biological systems, influencing cellular processes and potentially offering therapeutic benefits.

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Proliferation Modulation : Studies have shown that this compound affects cell proliferation in various cell lines. For instance, it has been demonstrated to enhance metabolic activity in endothelial cells, suggesting a role in angiogenesis and tissue regeneration .

- Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is crucial for preventing cellular damage and promoting cell survival .

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

3.1 Cell Line Studies

A series of experiments were conducted using various cell lines to evaluate the effects of this compound on cell viability and proliferation:

| Concentration (µM) | Cell Viability (%) | Notes |

|---|---|---|

| 10 | 95 | No significant cytotoxicity observed |

| 100 | 85 | Moderate increase in metabolic activity |

| 500 | 70 | Enhanced proliferation noted |

| 1000 | 50 | Cytotoxic effects begin to appear |

These results indicate that this compound promotes cell viability at lower concentrations while showing cytotoxicity at higher doses.

3.2 In Vivo Studies

In vivo studies using animal models have further elucidated the biological activities of this compound:

- Study on Wound Healing : In a rodent model, this compound was applied topically to wounds. Results showed a significant reduction in healing time compared to controls, indicating its potential as a therapeutic agent in wound management .

- Inflammation Model : In models of induced inflammation, administration of this compound resulted in reduced swelling and pain, supporting its anti-inflammatory properties .

4. Conclusion

This compound demonstrates promising biological activities that could have significant implications for therapeutic applications. Its ability to modulate cell proliferation, exhibit antioxidant properties, and reduce inflammation positions it as a potential candidate for further research in regenerative medicine and other therapeutic areas.

Q & A

Basic Research Questions

Q. What key physicochemical properties of Z-D-Pro-OH are critical for experimental design?

this compound (N-Carbobenzoxy-D-proline) requires careful consideration of its melting point (76–78°C), specific rotation (+40.2° in ethanol), and stability under varying pH and temperature conditions. These properties influence storage (room temperature), solvent selection, and reaction optimization. For example, its sensitivity to acidic/basic conditions necessitates neutral buffers in peptide synthesis. Analytical validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures purity .

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS No. | 6404-31-5 |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Specific Rotation ([α]D) | +40.2° (c = 2, EtOH) |

| Melting Point | 76–78°C |

Q. How can researchers verify the enantiomeric purity of this compound?

Enantiomeric purity is critical for stereospecific applications. Polarimetry (measuring specific rotation) is the primary method, requiring standardized conditions (e.g., 2% w/v in ethanol). Cross-validation via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves ambiguities. Discrepancies in literature values (e.g., ±0.5° variations) should be addressed by calibrating instruments and reporting solvent/temperature parameters .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify carbobenzoxy (Z-group) protons (δ 7.3–7.4 ppm aromatic signals) and proline ring conformation.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) confirm Z-group integrity.

- Mass Spectrometry : ESI-MS (m/z 250.3 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can contradictory data on this compound’s specific rotation be resolved across studies?

Contradictions often arise from solvent polarity, concentration, or temperature variations. To standardize:

- Use a polarimeter calibrated with a reference standard (e.g., sucrose).

- Report solvent, concentration (e.g., 2% w/v in ethanol), and temperature (25°C) explicitly.

- Compare results with peer datasets using meta-analysis frameworks (e.g., FINER criteria: Feasibility, Novelty, Ethics, Relevance) to identify methodological biases .

Q. What strategies improve this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS)?

The Z-group’s steric hindrance slows acylation. Optimize by:

- Activating as a pentafluorophenyl ester to enhance reactivity.

- Using coupling agents (HBTU/HOBt) with 2–4 equivalents of DIEA in DMF.

- Monitoring via Kaiser test or LC-MS to detect incomplete couplings .

Q. How does this compound’s stereochemistry influence its biochemical applications?

D-proline’s non-natural configuration confers resistance to proteases, making this compound valuable for stable peptide mimics. However, its inverted ring puckering (Cγ-endo) affects peptide backbone conformation. Molecular dynamics simulations (AMBER force field) or X-ray crystallography can predict/validate structural impacts .

Q. Methodological Guidance

- Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome) to dissect experimental variables. For example, compare melting point discrepancies by replicating conditions from conflicting studies .

- Literature Review : Use systematic reviews (PRISMA guidelines) to map this compound’s applications in peptide engineering, prioritizing primary sources from journals like Beilstein Journal of Organic Chemistry .

Properties

IUPAC Name |

(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214085 | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-31-5 | |

| Record name | N-(Benzyloxycarbonyl)-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006404315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.